(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine
Overview
Description
(S)-4,4’,6,6’-Tetrakis(trifluoromethyl)-[1,1’-biphenyl]-2,2’-diamine is a complex organic compound characterized by the presence of multiple trifluoromethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4’,6,6’-Tetrakis(trifluoromethyl)-[1,1’-biphenyl]-2,2’-diamine typically involves multiple steps, starting from commercially available precursors. One common approach is the coupling of two aromatic rings followed by the introduction of trifluoromethyl groups through electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4’,6,6’-Tetrakis(trifluoromethyl)-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(S)-4,4’,6,6’-Tetrakis(trifluoromethyl)-[1,1’-biphenyl]-2,2’-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials and complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of (S)-4,4’,6,6’-Tetrakis(trifluoromethyl)-[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in the manufacture of flexible plastic articles.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for replacing fluids and electrolytes.
Uniqueness
(S)-4,4’,6,6’-Tetrakis(trifluoromethyl)-[1,1’-biphenyl]-2,2’-diamine is unique due to its multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and the ability to participate in specific chemical reactions that are not commonly observed in other similar compounds.
Properties
IUPAC Name |
2-[2-amino-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F12N2/c17-13(18,19)5-1-7(15(23,24)25)11(9(29)3-5)12-8(16(26,27)28)2-6(4-10(12)30)14(20,21)22/h1-4H,29-30H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEDEAIODWKRSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C2=C(C=C(C=C2N)C(F)(F)F)C(F)(F)F)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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